An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzene-1,3-diol
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzene-1,3-diol, also known as 4-nitroresorcinol, is a nitroaromatic compound with the chemical formula C₆H₅NO₄.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of analytical methods relevant to its characterization. The information is intended to support research and development activities in various scientific disciplines, including medicinal chemistry and materials science. While noted as a useful biochemical for proteomics research, specific details on its biological mechanism of action and involvement in signaling pathways are not extensively documented in publicly available literature.[1]
Chemical and Physical Properties
The fundamental properties of 4-Nitrobenzene-1,3-diol are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 3163-07-3 | [1] |
| Molecular Formula | C₆H₅NO₄ | [1][2] |
| Molecular Weight | 155.11 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 122 °C | |
| Boiling Point | 352.8 °C at 760 mmHg | |
| Density | 1.58 g/cm³ | |
| Flash Point | 166.1 °C | |
| Solubility | Information not available | |
| pKa | 7.17±0.13 (Predicted) | |
| LogP | 1.52920 |
Experimental Protocols
Synthesis of 4-Nitrobenzene-1,3-diol
A common method for the preparation of nitro-1,3-benzenediols involves a multi-step process starting from a protected 1,3-dihydroxybenzene derivative. The following protocol is adapted from a patented synthesis method and provides a clear pathway for obtaining 4-nitro-1,3-benzenediol.
Step 1: Formation of 1,3-bis(alkylcarbonato)benzene This initial step involves protecting the hydroxyl groups of 1,3-dihydroxybenzene (resorcinol) to prevent unwanted side reactions during nitration.
Step 2: Nitration of 1,3-bis(alkylcarbonato)benzene The protected resorcinol is then nitrated to introduce a nitro group onto the aromatic ring.
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Procedure:
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Cool the 1,3-bis(alkylcarbonato)benzene solution to 0-5 °C in an ice bath.
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Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete nitration.
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Quench the reaction by carefully pouring the mixture over ice water.
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The product, 1,3-bis(alkylcarbonato)nitrobenzene, will precipitate and can be collected by filtration.
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Step 3: Hydrolysis to 4-Nitro-1,3-benzenediol The final step is the removal of the protecting groups to yield the desired product.
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Procedure:
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Suspend the 1,3-bis(alkylcarbonato)nitrobenzene in a suitable solvent (e.g., an alcohol/water mixture).
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Add a hydrolyzing agent, such as a strong base (e.g., sodium hydroxide), to the suspension.
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Heat the mixture to facilitate the hydrolysis of the carbonate groups.
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After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., hydrochloric acid) to precipitate the 4-nitro-1,3-benzenediol.
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Collect the yellow precipitate by filtration and wash it with cold water to remove any remaining acid and salts.
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The crude product can be further purified by recrystallization from a suitable solvent.
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Below is a DOT script representation of the synthesis workflow.
Caption: Workflow for the synthesis and purification of 4-Nitrobenzene-1,3-diol.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of 4-Nitrobenzene-1,3-diol. A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like methanol or acetonitrile. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of 4-Nitrobenzene-1,3-diol, GC-MS can provide both separation and structural information. Derivatization of the hydroxyl groups may be necessary to increase volatility and improve chromatographic performance. Electron ionization (EI) would likely produce a characteristic fragmentation pattern useful for identification.
Spectroscopic Methods:
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Infrared (IR) Spectroscopy: The IR spectrum of 4-Nitrobenzene-1,3-diol is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the substitution pattern on the benzene ring.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Biological Activity and Potential Applications
4-Nitrobenzene-1,3-diol is cited as a useful biochemical for proteomics research, suggesting it may have applications in studying the proteome. However, detailed studies on its specific protein targets or its effects on cellular signaling pathways are not well-documented in the current literature.
Nitroaromatic compounds, in general, are known to have diverse biological activities. The nitro group is a strong electron-withdrawing group that can influence the molecule's reactivity and its interactions with biological macromolecules. The metabolic fate of nitroaromatics often involves reduction of the nitro group, which can lead to the formation of reactive intermediates. Further research is needed to elucidate the specific biological roles and potential therapeutic applications of 4-Nitrobenzene-1,3-diol.
Safety Information
4-Nitrobenzene-1,3-diol should be handled with care in a laboratory setting. As with many nitroaromatic compounds, it may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the chemical properties, synthesis, and analysis of 4-Nitrobenzene-1,3-diol. The provided data and protocols are intended to facilitate further research into this compound's potential applications, particularly in the fields of drug development and proteomics. The lack of detailed biological data highlights an opportunity for further investigation into its mechanism of action and its effects on biological systems.
